1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone
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Overview
Description
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone is a synthetic organic compound with a complex structure It features a piperidine ring substituted with hydroxyl and methyl groups, and an ethanone moiety attached to a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Hydroxylation and Methylation:
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Dimethylaminophenyl Substitution: The final step involves the substitution of the ethanone moiety with a dimethylaminophenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The dimethylaminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(methylamino)phenyl]ethanone
- **1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(ethylamino)phenyl]ethanone
Uniqueness
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone is unique due to its specific substitution pattern and the presence of both hydroxyl and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(21)8-9-18(11-14(16)19)15(20)10-12-4-6-13(7-5-12)17(2)3/h4-7,14,19,21H,8-11H2,1-3H3/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWVIHQFGFUALJ-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)CC2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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